REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:4][CH3:5])[CH3:3].Cl[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:7][NH:1][CH:2]([CH2:4][CH3:5])[CH3:3].[C:7]([NH:1][CH:2]([CH2:4][CH3:5])[CH3:3])([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
NC(C)CC
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:4][CH3:5])[CH3:3].Cl[C:7]([O:9][CH3:10])=[O:8].C(N(CC)CC)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:7][NH:1][CH:2]([CH2:4][CH3:5])[CH3:3].[C:7]([NH:1][CH:2]([CH2:4][CH3:5])[CH3:3])([O:9][CH3:10])=[O:8]
|
Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
NC(C)CC
|
Name
|
|
Quantity
|
29 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(C)CC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)NC(C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |